(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
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Overview
Description
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-(trifluoromethyl)benzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or reagents to obtain the desired (1R,2S) configuration.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as high-pressure hydrogenation or the use of continuous flow reactors, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors, due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group may participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
The uniqueness of (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine lies in its specific chiral configuration and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1,3,5,7,10,12H,2,4,6,8,17H2/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDPGWQKAXIJC-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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